4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core. Key structural features include:
- Substituents: A 3-fluoro-4-methoxyphenylmethyl group at the 4-position and a carboxamide group at the 2-position.
- The carboxamide moiety may facilitate hydrogen bonding with biological targets.
Properties
CAS No. |
924719-89-1 |
|---|---|
Molecular Formula |
C17H17FN2O3 |
Molecular Weight |
316.33 g/mol |
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C17H17FN2O3/c1-22-14-7-6-11(8-12(14)18)9-20-10-16(17(19)21)23-15-5-3-2-4-13(15)20/h2-8,16H,9-10H2,1H3,(H2,19,21) |
InChI Key |
IHDXGMBMRDSILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(OC3=CC=CC=C32)C(=O)N)F |
solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to changes in cellular processes. For example, in biological systems, it may interact with proteins involved in cell signaling or metabolism, thereby exerting its effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Sulfonyl Groups (Compounds ): Increase polarity and acidity, reducing blood-brain barrier permeability but improving solubility for peripheral targets .
Biological Target Specificity :
- M1 PAMs (VU0486846) : Optimized for CNS penetration and receptor subtype selectivity, contrasting with antihypertensive imidazoline derivatives () .
- Antimicrobial Derivatives () : Methylsulfonyl and halogen substituents (e.g., chlorine) may disrupt microbial membrane integrity or enzyme function .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels VU0486846 (), involving coupling of a bromophenyl intermediate with 3-fluoro-4-methoxyphenylmethyl groups.
- Sulfonyl-containing analogs () require sulfonation steps, adding complexity .
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity : The target compound’s logP is estimated to be moderate (~2.5–3.5), balancing CNS penetration and metabolic stability. Sulfonyl analogs (logP ~1.5–2.0) may favor peripheral action .
- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life compared to non-halogenated analogs .
- Receptor Binding : The carboxamide group’s hydrogen-bonding capacity is conserved across analogs, but substituent variations alter affinity (e.g., VU0486846’s pyrazole vs. target’s fluoro-methoxy group) .
Biological Activity
The compound 4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide (CAS Number: 1142204-83-8) is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a benzoxazine core that is known for its stability and reactivity. The presence of the fluorine and methoxy groups contributes to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that derivatives of benzoxazines exhibit a wide range of biological activities, including:
- Anticancer Activity : Some studies suggest that benzoxazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : These compounds have shown promise in reducing inflammation in various models.
- Antimicrobial Properties : Certain derivatives demonstrate antibacterial and antifungal activities.
Anticancer Activity
A study published in the Journal of Serbian Chemical Society highlights the anticancer potential of benzoxazine derivatives. The compound was tested against several cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve cell cycle arrest and apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Induction of oxidative stress |
Anti-inflammatory Effects
In vitro studies indicate that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In tests against various bacterial strains, it demonstrated effective inhibition, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Case Studies
- Case Study on Anticancer Properties : A recent clinical trial investigated the effects of a related benzoxazine derivative in patients with advanced breast cancer. Results indicated a promising response rate with manageable side effects, warranting further investigation into its therapeutic potential .
- Case Study on Anti-inflammatory Effects : An animal model study demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating strong anti-inflammatory efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
